3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-13-14-3-4(7(15)16)1-12-6(5)14/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCZMVDVXIEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) : Increases lipophilicity (logP) and resistance to oxidative metabolism. In EGFR inhibitors, the -CF₃ group forms hydrogen bonds with Lys692 (bond length: 3.37 Å) .
- Carboxylic Acid (-COOH) : Enhances aqueous solubility (predicted pKa ~3.09) and enables salt formation for improved bioavailability .
- Amino (-NH₂): In 7-amino derivatives, the amino group facilitates hydrogen bonding with Met769 (distance: 2.95 Å), critical for kinase inhibition .
- Ester (-COOEt) : Ethyl esters (e.g., in and ) increase membrane permeability but require hydrolysis for activation .
Comparative Data Table: Solubility and Stability
Biological Activity
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other therapeutic effects.
- Molecular Formula : C₈H₄F₃N₃O₂
- Molecular Weight : 231.13 g/mol
- CAS Number : 1713163-48-4
- Melting Point : 224–226 °C
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
-
Inhibition of Cancer Cell Proliferation :
- The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, it has been tested against the NCI 60 cancer cell line panel, where it exhibited GI50 values ranging from 0.018 to 9.98 μM for different derivatives .
- A specific derivative was noted to inhibit the MDA-MB-468 breast cancer cell line with an IC50 value of 0.267 μM, indicating strong potential as a therapeutic agent .
-
Mechanism of Action :
- The compound induces cell cycle arrest at the S phase and increases apoptosis in treated cells. This was evidenced by a rise in pre-G1 cell populations and an increase in apoptotic cells over time .
- Molecular docking studies revealed that these compounds bind effectively to the EGFR tyrosine kinase, which is crucial for their anticancer activity .
Enzyme Inhibition
The compound also acts as an inhibitor for various enzymes:
- EGFR Tyrosine Kinase Inhibition :
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit other therapeutic effects:
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process starting with condensation reactions between trifluoromethyl-substituted precursors and heterocyclic intermediates. Key steps include cyclization under controlled acidic or basic conditions. For example:
- Step 1: Condensation of ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate with a β-keto ester derivative.
- Step 2: Cyclization via microwave-assisted heating (120–150°C) or reflux in acetic acid .
- Step 3: Hydrolysis of the ester group to yield the carboxylic acid using NaOH/EtOH .
Critical Parameters:
- Temperature: Higher temperatures (>150°C) may lead to decomposition; optimal range: 120–140°C.
- pH: Acidic conditions (pH 4–6) during cyclization minimize side reactions .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity .
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Temperature | 120–140°C | 65–75 | ≥95 | |
| Reaction Time | 6–8 hours | 70 | 93 | |
| Catalyst (ZnCl₂) | 5 mol% | 78 | 97 |
Q. How is structural confirmation achieved for this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is required:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peak at m/z 261.03 (C₈H₄F₃N₃O₂) confirms the molecular formula .
- HPLC: Purity ≥95% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer: SAR studies focus on modifying substituents while retaining the core pyrazolo[1,5-a]pyrimidine scaffold:
- Variations: Introduce substituents at positions 2, 5, or 7 to assess impact on enzyme binding (e.g., kinase inhibition).
- Assays:
- Enzyme Inhibition: Test against target enzymes (e.g., PDE4 or CDK2) using fluorescence-based assays .
- Cellular Activity: Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., PC3 prostate cancer) via MTT assays .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes with target proteins .
Key Finding: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
Q. What computational strategies are effective in predicting regioselectivity challenges during synthesis?
Methodological Answer: Regioselectivity issues arise during cyclization due to competing reaction pathways. To address this:
- Reaction Path Search: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
- Machine Learning: Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to predict optimal conditions .
Example: ICReDD’s hybrid approach combines quantum chemistry and experimental feedback to reduce trial-and-error by 40% .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols: Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Analytical Rigor: Use LC-MS to confirm compound purity (>95%) before biological testing .
- Meta-Analysis: Compare data across studies while controlling for variables like cell line passage number .
Case Study: A 2025 study found that impurities ≤5% in the carboxylic acid intermediate reduced PDE4 inhibition by 30%, highlighting purity’s role .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?
Methodological Answer: Scale-up risks include thermal degradation and reduced yield. Solutions involve:
- Flow Chemistry: Continuous flow reactors improve heat transfer and reduce side reactions .
- In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress .
Table 2: Pilot-Scale Synthesis Outcomes
| Scale (g) | Yield (%) | Purity (%) | Regioselectivity (%) |
|---|---|---|---|
| 10 | 72 | 96 | 98 |
| 100 | 65 | 92 | 85 |
| 500 | 58 | 89 | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
